molecular formula C7H10O6 B8678502 2,3-Diacetoxypropanoic acid

2,3-Diacetoxypropanoic acid

Cat. No.: B8678502
M. Wt: 190.15 g/mol
InChI Key: DBCZFJFZKAQGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diacetoxypropanoic acid is a useful research compound. Its molecular formula is C7H10O6 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

IUPAC Name

2,3-diacetyloxypropanoic acid

InChI

InChI=1S/C7H10O6/c1-4(8)12-3-6(7(10)11)13-5(2)9/h6H,3H2,1-2H3,(H,10,11)

InChI Key

DBCZFJFZKAQGSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(=O)O)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (500 ml) was added dropwise without stirring to the gummy like mass of lithium 2,3-dihyroxypropanoate (13) (171 g, 1.51 mole). The gummy like mass dissolved slowly and the mixture was left for 24 h at ambient temperature. Then the mixture was stirred and heated to reflux for 6 h. After cooling the mixture was diluted with ethyl acetate (700 ml) and filtered through a tight glass filter (por. G4). The filtrate was evaporated to a oil, which was dissolved in ethyl acetate (750 ml) and washed with water (2×70 ml, pH=2). After drying over magnesium sulfate and treatment with activated charcoal (1.5 g) the mixture was filtered. The filtrate was evaporated to a light orange coloured oil. Yield (crude) 218 g (75%).
Quantity
500 mL
Type
reactant
Reaction Step One
Name
lithium 2,3-dihyroxypropanoate
Quantity
171 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

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